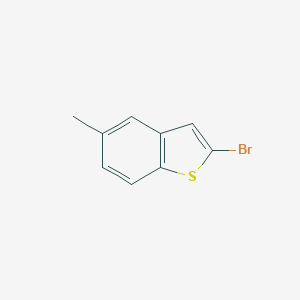

2-Bromo-5-methyl-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiophene derivatives, including those related to 2-Bromo-5-methyl-1-benzothiophene, often involves bromination and cyclization reactions. For instance, one approach to synthesize benzothiophene derivatives employs bromocyclization of alkynes and palladium-catalyzed tosylhydrazones cross-couplings, showcasing the molecular diversity achievable through the functionalization of aromatic A, B, and C-rings (Tréguier et al., 2014). Additionally, a practical one-pot synthesis method has been developed for highly substituted thiophenes and benzo[b]thiophenes from bromoenynes, demonstrating the efficiency of combining C-S bond formation with heterocyclization reactions (Guilarte et al., 2011).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including this compound, is often characterized using X-ray crystallography and NMR spectroscopy. The structure of 2-(N,N-dimethylaminomethylene) derivative, a related compound, was determined by X-ray crystallographic analysis, highlighting the importance of structural elucidation in understanding the electronic and steric influences on reactivity and properties (Nakazumi et al., 1990).

Chemical Reactions and Properties

Benzothiophene derivatives undergo various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the bromination reaction of 5-diarylamino-2-methylbenzo[b]thiophene showed "abnormal" selectivity, which was attributed to its "non-planar" conjugated model, indicating how molecular structure influences reaction pathways (Wu et al., 2013). Additionally, copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole reveals the potential for nucleophilic substitution reactions in creating functionalized benzothiophene derivatives (Petrov et al., 2015).

Physical Properties Analysis

The physical properties of benzothiophene derivatives are crucial for their application in material science and organic electronics. The planar molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, packed in a herringbone arrangement, underline the significance of molecular geometry in determining physical properties like solubility and thermal stability (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as reactivity towards electrophiles, nucleophiles, and participation in coupling reactions, are pivotal in synthetic chemistry. The copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide to form benzo[b]thiophenes illustrates the compound's utility in constructing sulfur-containing heterocycles, a common structural motif in pharmaceuticals and organic materials (Sun et al., 2011).

Scientific Research Applications

Electrochemical Behavior Studies

Research on the electrochemical behavior of methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates has revealed insights into the reduction mechanisms of these compounds. The reduction process in divided cells follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then further reduced and protonated. The study found that the reduction of these compounds at platinum electrodes can cause the formation of a blocking film on the electrode, which can be reactivated by sonication during electrolysis (Rejňák et al., 2004).

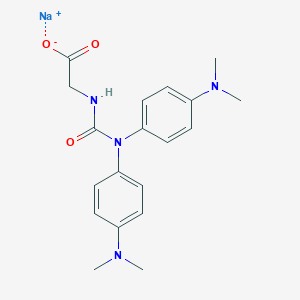

Chromophore Development

The development of new donor–acceptor chromophores has been achieved through the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones by ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines. These compounds represent a significant advancement in the field of organic chemistry, with potential applications in various scientific domains (Nakazumi et al., 1990).

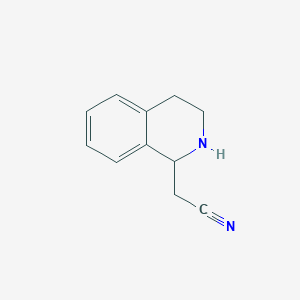

Synthesis and Functionalization

The synthesis and functionalization of polyhalogenated benzothiophenes, such as 3-bromo-2-(2-(di)chlorovinyl)benzothiophene, have been explored to provide efficient access to a small library of stereo-defined 2,3-disubstituted benzothiophenes. This research contributes to the broader understanding of molecular tools and their synthesis processes (Zhao et al., 2017).

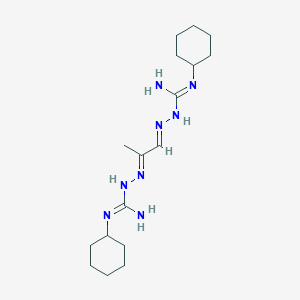

Analytical Reagent Development

Studies have explored the use of substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones as analytical reagents, specifically for the extraction and spectrophotometric determinations of copper traces. These reagents exhibit high molar absorptivities and are effective in a wide pH range, demonstrating their potential as analytical tools (Odashima et al., 1976).

Safety and Hazards

While specific safety and hazard information for 2-Bromo-5-methyl-1-benzothiophene is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Mechanism of Action

Target of Action

Benzothiophene derivatives, which include 2-bromo-5-methyl-1-benzothiophene, have been found to exhibit various biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in cellular processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Benzothiophene derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that inhibits their function or alters their activity, leading to the observed biological effects.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given the reported biological activities of benzothiophene derivatives, it is plausible that the compound could have effects at both the molecular and cellular levels . For example, its anti-tumor activity suggests that it may induce cell death in cancer cells, while its anti-oxidative activity suggests that it may reduce oxidative damage at the molecular level.

properties

IUPAC Name |

2-bromo-5-methyl-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPBPLLBZYSGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383395 |

Source

|

| Record name | 2-bromo-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111860-00-5 |

Source

|

| Record name | 2-bromo-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)